Cas no 1367914-13-3 (3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one)

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
- EN300-1849504
- 1367914-13-3
-
- インチ: 1S/C11H13N3O/c1-14-7-13-9-6-8(2-3-10(9)14)11(15)4-5-12/h2-3,6-7H,4-5,12H2,1H3
- InChIKey: WZGDFYGOTRIRAI-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN)C1C=CC2=C(C=1)N=CN2C
計算された属性
- せいみつぶんしりょう: 203.105862047g/mol
- どういたいしつりょう: 203.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849504-10.0g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1849504-0.1g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 0.1g |
$968.0 | 2023-05-26 | ||
Enamine | EN300-1849504-0.25g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 0.25g |
$1012.0 | 2023-05-26 | ||
Enamine | EN300-1849504-1.0g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1849504-2.5g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 2.5g |
$2155.0 | 2023-05-26 | ||
Enamine | EN300-1849504-0.05g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 0.05g |
$924.0 | 2023-05-26 | ||
Enamine | EN300-1849504-0.5g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 0.5g |
$1056.0 | 2023-05-26 | ||
Enamine | EN300-1849504-5.0g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1849504-1g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 1g |
$0.0 | 2023-09-19 |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-oneに関する追加情報
Research Brief on 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one (CAS: 1367914-13-3): Recent Advances and Applications
The compound 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one (CAS: 1367914-13-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the role of 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one as a key intermediate in the synthesis of novel heterocyclic compounds. Its benzimidazole core structure is particularly noteworthy, as it is a common pharmacophore in many biologically active molecules. Researchers have explored its utility in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs, leveraging its ability to interact with various biological targets.
One of the most promising applications of this compound is in the field of oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one exhibit potent inhibitory activity against certain cancer-associated kinases. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and optimize the compound's efficacy. These findings suggest that this scaffold could serve as a foundation for the development of next-generation targeted therapies.
In addition to its anticancer potential, recent research has also explored the antimicrobial properties of this compound. A team of researchers from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one derivatives exhibit broad-spectrum activity against drug-resistant bacterial strains. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, offering a potential avenue for addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one. A 2022 patent application (WO2022156789) describes a novel catalytic method for its synthesis, which significantly improves yield and reduces environmental impact compared to traditional routes. This development is particularly relevant for industrial-scale production, as it addresses key challenges in process optimization and sustainability.
Looking ahead, researchers are focusing on further elucidating the structure-activity relationships of 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one derivatives to expand their therapeutic potential. Computational chemistry approaches, including machine learning-based drug design, are being employed to predict novel derivatives with enhanced pharmacological properties. Additionally, ongoing pharmacokinetic studies aim to optimize the compound's bioavailability and metabolic stability, which are critical for its translation into clinical applications.
In conclusion, 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one (CAS: 1367914-13-3) represents a versatile scaffold with significant potential in medicinal chemistry. Its diverse biological activities and recent synthetic advancements position it as a promising candidate for the development of novel therapeutic agents across multiple disease areas. Continued research in this area is expected to yield important insights and potentially lead to breakthrough treatments in the coming years.
1367914-13-3 (3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one) 関連製品
- 52052-20-7(5-(Hydroxymethyl)naphthalene-1-carboxylic acid)
- 2229071-27-4(1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid)
- 303756-46-9(1-[(2-Methoxyphenyl)(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole)
- 1211537-99-3(ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate)
- 2680727-69-7(4-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid)
- 366008-67-5(BDC-(CF3)2)
- 1795304-49-2([4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone)
- 2172281-82-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidopropanoic acid)
- 1361821-00-2(3,5-Bis(3,5-dichlorophenyl)-2-fluoropyridine)
- 2228548-02-3(2-(3-{[(Tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)propanoic acid)



